4-Benzylmorpholin-2-one

Übersicht

Beschreibung

4-Benzylmorpholin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Benzylmorpholin-2-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzyl group at the 4-position and a carbonyl group at the 2-position of the morpholine ring, exhibits potential therapeutic properties, particularly in the context of neurological and cardiovascular conditions. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

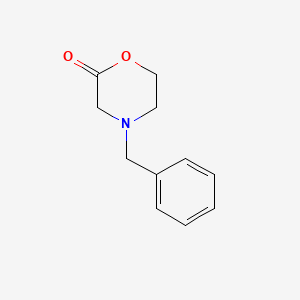

The structure of this compound can be represented as follows:

Key Structural Features:

- Morpholine ring: A six-membered ring containing one nitrogen atom.

- Benzyl group: A phenyl group attached to a methylene (-CH2-) bridge.

- Carbonyl group: Contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The carbonyl group plays a crucial role in modulating these interactions, allowing the compound to act as either an inhibitor or an activator depending on the target.

Antidepressant Effects

Research indicates that morpholine derivatives, including this compound, may act as selective norepinephrine reuptake inhibitors (NRIs). This mechanism is significant for treating affective disorders such as depression and anxiety. A study highlighted that compounds with similar structures demonstrated efficacy in enhancing norepinephrine levels in synaptic clefts, thereby improving mood and cognitive function .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Morpholine derivatives have shown potential in blocking T-type calcium channels, which are implicated in neuronal excitability and cell death. This action suggests that this compound could be beneficial in preventing neuronal damage associated with conditions like Alzheimer's disease and epilepsy .

Cardiovascular Benefits

Morpholinones have been identified as having protective effects against myocardial ischemia and hypertension. The ability of this compound to modulate calcium channel activity may contribute to its cardioprotective effects, making it a candidate for further investigation in cardiovascular therapies .

Case Studies

Several studies have investigated the pharmacological properties of morpholine derivatives:

- Norepinephrine Reuptake Inhibition : A series of morpholine compounds were evaluated for their ability to inhibit norepinephrine reuptake. Results indicated that certain derivatives exhibited significant potency, suggesting their potential use as antidepressants .

- Neuroprotection in Animal Models : In vivo studies demonstrated that morpholine derivatives could reduce neuronal apoptosis in models of oxidative stress, supporting their role as neuroprotective agents .

- Cardiovascular Protection : Research on the effects of morpholinones on heart function revealed that these compounds could improve cardiac output and reduce arrhythmias in animal models of heart disease .

Comparative Analysis

The following table summarizes the biological activities and unique properties of various morpholine derivatives compared to this compound:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| This compound | Norepinephrine reuptake inhibition; neuroprotection | Carbonyl group enhances reactivity |

| (S)-4-Benzylmorpholin-3-one | Antidepressant effects; selective NRI | Chiral center influences receptor binding affinity |

| (S)-4-Benzylmorpholin-3-carboxylic acid | Potential anti-inflammatory effects | Enhanced polarity affecting solubility |

| (S)-4-Benzylmorpholin-3-aminoethanol | Anticonvulsant potential | Amine functionality may alter biological activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The morpholine ring is prevalent in many bioactive compounds, which allows derivatives like 4-benzylmorpholin-2-one to be explored as potential drug candidates. Here are some notable applications:

- GPCR Antagonists : Research indicates that morpholino derivatives may act as antagonists for G-protein coupled receptors (GPCRs), which are crucial targets in drug design for various therapeutic areas including psychiatry and neurology .

- Drug Development : Due to its structural features, this compound can serve as a precursor for synthesizing more complex molecules with desired biological activities. It is particularly relevant in developing compounds targeting serotonin receptors, which are implicated in mood regulation and other physiological processes .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its aldehyde functional group allows for versatile reactions, including:

- Formation of Complex Molecules : The compound can undergo various transformations to yield more complex structures, which are essential in pharmaceuticals.

- Synthesis of Chiral Compounds : It has been employed in synthesizing chiral intermediates that are critical for producing enantiomerically pure drugs .

Case Study 1: Synthesis of Chiral Intermediates

A study described the practical synthesis of chiral this compound derivatives as useful pharmaceutical intermediates. The methodology involved multi-step reactions that highlight its utility in creating compounds with specific stereochemistry, which is vital for drug efficacy .

Case Study 2: Inhibition of Carbonic Anhydrase

Recent investigations have explored the inhibitory effects of morpholine derivatives on carbonic anhydrase isoforms. Compounds similar to this compound were tested against human carbonic anhydrases, showing promising results as selective inhibitors that could be leveraged for therapeutic applications in conditions like glaucoma and cancer .

Eigenschaften

IUPAC Name |

4-benzylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURGBUPRUOUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280848 | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-99-6 | |

| Record name | 5453-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.